Naphthalene-13C6

Mass Spectrometry Isotope Dilution Environmental Monitoring

Naphthalene-13C6 (CAS 287399-34-2) is a uniformly 13C-labeled isotopologue of the priority pollutant naphthalene, supplied at a certified isotopic purity of 99 atom% 13C. This compound is essential for isotope dilution mass spectrometry, offering a predictable +6 Da mass shift and precise chromatographic co-elution with the native analyte. Unlike deuterated analogs, it exhibits no chromatographic isotope effect, ensuring superior accuracy in complex matrix analysis. Procure Naphthalene-13C6 to eliminate analytical bias in environmental fate studies and to enable definitive microbial degrader identification via stable isotope probing (SIP).

Molecular Formula C10H8
Molecular Weight 134.128
CAS No. 287399-34-2
Cat. No. B564578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalene-13C6
CAS287399-34-2
SynonymsAlbocarbon-13C6;  Dezodorator-13C6;  Moth Flakes-13C6;  NSC 37565-13C6;  Tar Camphor-13C6;  White Tar-13C6; _x000B_
Molecular FormulaC10H8
Molecular Weight134.128
Structural Identifiers
SMILESC1=CC=C2C=CC=CC2=C1
InChIInChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H/i1+1,2+1,5+1,6+1,9+1,10+1
InChIKeyUFWIBTONFRDIAS-TUSAXXEXSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naphthalene-13C6 (CAS 287399-34-2) Procurement Guide: Technical Specifications and Baseline Overview


Naphthalene-13C6 (CAS 287399-34-2) is a stable isotope-labeled polycyclic aromatic hydrocarbon (PAH) in which six carbon atoms of the naphthalene framework are uniformly replaced with the non-radioactive carbon-13 isotope, resulting in a molecular formula of C₄¹³C₆H₈ and a molecular weight of 134.13 g/mol [1]. This compound is supplied with a certified isotopic purity of 99 atom % ¹³C, ensuring a predictable mass shift of +6 Da relative to unlabeled naphthalene for mass spectrometric detection . As an isotopologue of the priority environmental pollutant naphthalene, it is primarily employed as a surrogate internal standard, a tracer for degradation pathway elucidation, and a reference material for calibration in environmental and analytical chemistry workflows [2].

Why Naphthalene-13C6 Cannot Be Substituted with Unlabeled or Deuterated Analogs in Critical Analytical Workflows


In quantitative analytical and environmental fate studies, generic substitution of Naphthalene-13C6 with unlabeled naphthalene, naphthalene-d8, or other PAH internal standards introduces unacceptable analytical bias and data invalidation. Unlabeled naphthalene is indistinguishable from native analyte in the sample, rendering it useless as an internal standard for isotope dilution mass spectrometry [1]. Deuterated analogs like naphthalene-d8 exhibit a chromatographic isotope effect—a retention time shift caused by stronger C-D bonds—which leads to differential matrix effects and inaccurate quantification in LC-MS/MS workflows . Furthermore, the use of non-¹³C-labeled tracers precludes definitive identification of microbial degraders via stable isotope probing (SIP), as the isotopic label cannot be tracked into phylogenetic biomarkers like DNA [2]. Only a uniformly ¹³C-labeled isotopologue like Naphthalene-13C6 provides the requisite combination of co-eluting, mass-resolved signal and metabolic traceability.

Naphthalene-13C6: Quantifiable Differentiation and Evidence-Based Selection Criteria


Mass Spectrometric Resolution: +6 Da Mass Shift Enables Unambiguous Quantification vs. Unlabeled Naphthalene

Naphthalene-13C6 provides a definitive mass spectrometric signature that is fully resolved from the natural isotopic distribution of unlabeled naphthalene. The incorporation of six ¹³C atoms increases the monoisotopic mass from 128.0626 Da (for ¹²C₁₀H₈) to 134.0827 Da, a mass shift of +6 Da [1]. This ensures that the M+6 peak does not overlap with the naturally abundant M+1 or M+2 isotopomers of native naphthalene, which are present at approximately 11% and 0.6% relative abundance, respectively . This high signal-to-noise separation is critical for achieving low limits of detection and high precision in complex matrices [2].

Mass Spectrometry Isotope Dilution Environmental Monitoring

Chromatographic Fidelity: Near-Identical Co-Elution with Unlabeled Naphthalene Eliminates Quantification Bias

Unlike deuterated internal standards (e.g., Naphthalene-d8), which often exhibit a measurable retention time shift due to stronger C-D bonds and resulting lower lipophilicity, Naphthalene-13C6 co-elutes with the unlabeled analyte . This near-identical chromatographic behavior is essential for isotope dilution mass spectrometry (IDMS), as it ensures that both the standard and the analyte experience identical matrix-induced ion suppression or enhancement effects in the electrospray ionization (ESI) source [1]. Consequently, Naphthalene-13C6 provides more accurate and precise quantification compared to Naphthalene-d8, particularly in complex biological or environmental extracts [2].

Chromatography LC-MS/MS Internal Standard

Microbial Degradation Tracking: 13C-Labeled CO₂ Evolution Confirms In Situ Bioremediation Activity

Naphthalene-13C6 serves as a definitive tracer for demonstrating in situ PAH biodegradation. In a field study by Bahr et al. (2015), BACTRAP® microcosms amended with [¹³C₆]-naphthalene were deployed in a contaminated aquifer. Subsequent analysis of amino acids extracted from BACTRAP®-grown cells revealed significant ¹³C-enrichment, with ¹³C-fractions reaching up to 30.4% for naphthalene degraders [1]. This level of incorporation confirms the metabolic conversion of the labeled substrate into microbial biomass. Furthermore, mineralization of naphthalene under sulfate-reducing conditions was directly demonstrated by the evolution of ¹³C-labeled CO₂ from [¹³C₆]-naphthalene [2].

Bioremediation Stable Isotope Probing Environmental Microbiology

Method Validation: High Isotopic Purity (99 atom % ¹³C) Minimizes Cross-Talk and Enhances Quantitative Accuracy

The certified isotopic purity of Naphthalene-13C6 is 99 atom % ¹³C . This high level of enrichment minimizes the presence of unlabeled or partially labeled isotopomers that could otherwise contribute to background signal and compromise the accuracy of trace-level quantification. In validated analytical methods, the use of a high-purity internal standard ensures that the measured isotopic ratio directly reflects the analyte concentration, with minimal need for complex mathematical corrections for isotopic overlap [1]. While specific recovery and precision data for Naphthalene-13C6 as an internal standard are not explicitly detailed in a single publication, the use of high-purity ¹³C-labeled standards is a foundational principle in achieving the method performance metrics (e.g., recoveries of 81.9-95.6% and RSDs <10%) reported for sensitive GC-MS methods targeting naphthalene [2].

Analytical Chemistry Method Validation Reference Material

Naphthalene-13C6: Primary Research and Industrial Application Scenarios Derived from Quantitative Evidence


Environmental Monitoring: Quantification of Trace Naphthalene in Water and Soil Using Isotope Dilution GC-MS

Use Naphthalene-13C6 as a surrogate internal standard added prior to sample extraction. The compound's +6 Da mass shift and co-elution with unlabeled naphthalene enable precise correction for extraction efficiency and matrix effects, as demonstrated in validated GC-MS methods for water analysis where recoveries range from 81.9% to 95.6% and RSDs are below 10% [1].

Bioremediation Assessment: Stable Isotope Probing (SIP) to Identify Naphthalene-Degrading Microbial Communities

Deploy [¹³C₆]-naphthalene as a metabolic tracer in in situ microcosms (e.g., BACTRAP®) or laboratory enrichments. The incorporation of ¹³C into microbial DNA or amino acids, with ¹³C-fractions reaching up to 30.4% in field studies [2], provides definitive evidence of active biodegradation and allows for the cultivation-independent identification of key degraders.

Analytical Method Development and Validation: Calibration and Quality Control for PAH Analysis

Employ Naphthalene-13C6 as a high-purity (99 atom % ¹³C) reference standard for the calibration and validation of LC-MS/MS and GC-MS methods . Its predictable mass shift and absence of chromatographic isotope effect make it superior to deuterated analogs for ensuring method accuracy and robustness in complex matrices .

Metabolic Fate Studies: Elucidation of Naphthalene Degradation Pathways

Track the transformation of Naphthalene-13C6 to intermediate metabolites and ultimately to ¹³C-labeled CO₂ under various redox conditions [3]. This application is critical for constructing complete degradation pathways and assessing the intrinsic bioremediation capacity of contaminated sites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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